molecular formula C10H10ClN3 B11811923 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11811923
M. Wt: 207.66 g/mol
InChI Key: BSPOJAQHGZEBAS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(2-chlorophenyl)-4-methyl-1H-pyrazol-5-one. Finally, the reduction of the pyrazolone using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation produces this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can further modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-one: This compound is a precursor in the synthesis of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine and shares a similar structure but lacks the amine group.

    3-(2-Chlorophenyl)-4-methyl-1H-pyrazole: This compound is similar but does not have the amine group at the 5-position.

Uniqueness

This compound is unique due to the presence of both the chlorophenyl and amine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14)

InChI Key

BSPOJAQHGZEBAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2Cl

Origin of Product

United States

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